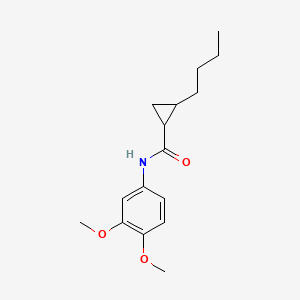![molecular formula C22H17N3O2 B10875065 (4Z)-4-[(2,2-diphenylhydrazinyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10875065.png)
(4Z)-4-[(2,2-diphenylhydrazinyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of diphenylhydrazino and phenyl groups further enhances its chemical properties and potential reactivity.
Vorbereitungsmethoden
The synthesis of 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-phenyl-1,3-oxazol-5-one with 2,2-diphenylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-one derivatives, while reduction can produce hydrazino-substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties, this compound differs in its structural features and applications.
Alpha-(2,2-diphenylhydrazino)lactones: These compounds share the diphenylhydrazino group but differ in their core structures and reactivity.
The uniqueness of 4-[(2,2-Diphenylhydrazino)methylene]-2-phenyl-1,3-oxazol-5-one lies in its oxazole ring and the specific arrangement of functional groups, which contribute to its diverse chemical and biological properties.
Eigenschaften
Molekularformel |
C22H17N3O2 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-[(E)-(diphenylhydrazinylidene)methyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C22H17N3O2/c26-22-20(24-21(27-22)17-10-4-1-5-11-17)16-23-25(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,26H/b23-16+ |
InChI-Schlüssel |
MAUSGGYQVKPXHO-XQNSMLJCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NN(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10874991.png)
![N'-{(1Z)-1-[1-(4-methoxyphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}cyclopropanecarbohydrazide](/img/structure/B10874992.png)
![7-(2-Furylmethyl)-8,9-dimethyl-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10874999.png)
![2-(4-Chloro-2-pyridyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10875003.png)
![(1Z,2Z)-N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazonamide](/img/structure/B10875005.png)
![4-{1-[4-(Benzoyloxy)-3,5-dichlorophenyl]-1-methylethyl}-2,6-dichlorophenyl benzoate](/img/structure/B10875011.png)


![4-[3-(2-Hydroxy-5-nitrophenyl)-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875021.png)
![N-(2-{3-[(2-chlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B10875027.png)
![6-Amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10875033.png)
![3-[[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one](/img/structure/B10875045.png)
![4-{[(Phthalazin-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B10875059.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
